Cinnamycin

Lipid-Protein Interaction Membrane Biophysics Isothermal Titration Calorimetry

Cinnamycin (CAS 1405-39-6, Ro 09-0198) is a 19-amino-acid tetracyclic type B lantibiotic with unmatched specificity for phosphatidylethanolamine (PE). Its well-characterized binding (K₀ ≈ 10⁷–10⁸ M⁻¹) and fully sequenced cin biosynthetic cluster make it the definitive probe for PE translocation, PLA2 substrate-depletion assays, and membrane electrophysiology. HPLC-verified ≥95% purity ensures reproducibility absent in unvalidated duramycin analogs.

Molecular Formula C89H125N25O25S3
Molecular Weight 2041.3 g/mol
CAS No. 1405-39-6
Cat. No. B074467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamycin
CAS1405-39-6
SynonymsLysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (
Molecular FormulaC89H125N25O25S3
Molecular Weight2041.3 g/mol
Structural Identifiers
SMILESCC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8
InChIInChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1
InChIKeyQJDWKBINWOWJNZ-IDGBIKHQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinnamycin (CAS 1405-39-6): A Tetracyclic Lantibiotic for Selective Lipid Targeting and Antimicrobial Research


Cinnamycin (CAS 1405-39-6, also known as Ro 09-0198 or lanthiopeptin) is a 19-amino-acid tetracyclic lantibiotic produced by *Streptomyces cinnamoneus* and related actinomycetes [1]. It belongs to the type B lantibiotic family, characterized by a globular tertiary structure and the presence of unusual post-translationally modified amino acids, including *threo*-3-methyl-lanthionine, *meso*-lanthionine, lysinoalanine, and *erythro*-β-hydroxyaspartic acid [2][3]. Cinnamycin is distinguished by its capacity to specifically recognize and bind phosphatidylethanolamine (PE), a phospholipid enriched in bacterial and mitochondrial membranes, forming a 1:1 stoichiometric complex [4].

Why Cinnamycin (CAS 1405-39-6) Cannot Be Replaced by Generic Type B Lantibiotics


Cinnamycin shares a common biosynthetic origin and structural core with closely related lantibiotics such as duramycin, duramycin B, duramycin C, and ancovenin [1]. However, interchanging these compounds without empirical validation introduces significant risk of experimental failure or off-target effects due to nuanced but functionally consequential differences. For instance, while both cinnamycin and duramycin bind PE, their quantitative binding parameters and induced membrane curvature behaviors differ [2]. Furthermore, duramycin B and C exhibit divergent activity profiles, such as a strong preference for human phospholipase A2 inhibition over broad antibacterial activity [3][4]. Even within the biosynthetic cluster, engineered modifications reveal that specific residue changes (e.g., those required to produce duramycin C) can yield biologically inactive material, underscoring that the precise amino acid sequence and post-translational modifications of cinnamycin are non-negotiable for its characteristic biological functions [1][5].

Cinnamycin (CAS 1405-39-6) Comparative Evidence: Quantitative Differentiation from Closest Analogs


Superior Binding Affinity for Phosphatidylethanolamine in Bilayer Membranes vs. Micellar Environments

Cinnamycin demonstrates a binding constant (K₀) for phosphatidylethanolamine (PE) that is 10- to 100-fold higher when the lipid is presented in a physiologically relevant 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) bilayer membrane (K₀ ≈ 10⁷–10⁸ M⁻¹) compared to an octyl glucoside (OG) micelle (K₀ ≈ 10⁶ M⁻¹) [1]. This enhancement in the membrane environment is attributed to nonspecific hydrophobic interactions that stabilize the cinnamycin-PE complex, a feature critical for interpreting *in vitro* vs. *in cellulo* activity [1].

Lipid-Protein Interaction Membrane Biophysics Isothermal Titration Calorimetry

Equivalent Ion Channel-Forming Potency to Duramycin in PE-Enriched Lipid Bilayers

In a direct comparative study of ion channel formation, cinnamycin and its close analogue duramycin exhibited equivalent potency and functional characteristics. At threshold concentrations of 1.5–3 µM, both lantibiotics induced step-like current fluctuations corresponding to the functioning of single ion channels with amplitudes ranging from 5 to 30 pS in phosphatidylethanolamine-enriched planar lipid bilayers [1]. This indicates that for applications centered on PE-dependent membrane permeabilization, cinnamycin and duramycin can be considered functionally interchangeable at the biophysical level, but this parity does not extend to other biological activities [1].

Planar Lipid Bilayer Ion Channel Electrophysiology Membrane Permeabilization

Indistinguishable Potency as an Indirect Inhibitor of Human Phospholipase A2 Compared to Duramycins

Cinnamycin, along with duramycin, duramycin B, and duramycin C, inhibits various phospholipase A2 (PLA2) enzymes with an IC₅₀ of approximately 1 µM when using PE or PE-rich substrates [1]. The inhibition is indirect, mediated by sequestration of the PE substrate rather than direct enzyme interaction. Critically, no inhibition is observed when phosphatidylcholine (PC) is used as a substrate, confirming the strict PE-dependence of the mechanism [1]. All compounds in this group inhibit human PLA2 at a concentration of 10⁻⁶ M [2].

Enzymology Phospholipase A2 Inhibition Anti-inflammatory Research

Unique Structural Features and Biosynthetic Tractability Enabling Precise Analog Generation

The cloning and heterologous expression of the cinnamycin biosynthetic gene cluster (cin) in *Streptomyces lividans* enabled the first targeted engineering of this lantibiotic class. Modification of the structural gene (*cinA*) successfully produced duramycin and duramycin B, but attempts to create the more divergent duramycin C resulted in a loss of biological activity [1]. This demonstrates that while cinnamycin's scaffold tolerates specific modifications (e.g., changes at residues 3 and 17) to yield active analogs, broader sequence alterations are not viable. The cin cluster itself is unique among type B lantibiotics from high G+C bacteria, containing a Streptomyces antibiotic regulatory protein and lacking a LanT-type transporter [1].

Lantibiotic Biosynthesis Genetic Engineering Peptide Engineering

Defined Application Scenarios for Cinnamycin (CAS 1405-39-6) Based on Quantitative Differentiation


As a Calibrated Tool for Studying Phosphatidylethanolamine (PE) Distribution and Metabolism

Cinnamycin's high specificity and well-defined, membrane-dependent binding affinity (K₀ ≈ 10⁷–10⁸ M⁻¹ in bilayers) make it an ideal probe for detecting and quantifying PE in biological membranes [1]. Its established use in studying PE distribution and metabolism, combined with the quantitative ITC data, allows researchers to calibrate binding assays and interpret results with higher confidence than when using analogs with less characterized binding parameters [2].

As a Reference Compound for Investigating PE-Dependent Membrane Permeabilization and Ion Channel Activity

Given the functional equivalence of cinnamycin and duramycin in inducing PE-specific ion channels (conductance 5–30 pS at 1.5–3 µM), cinnamycin serves as a reliable reference standard for electrophysiology studies focused on membrane permeabilization [3]. Its availability from commercial sources with defined purity (≥95% by HPLC) ensures reproducible experimental outcomes .

As a Starting Point for Biosynthetic Engineering of Novel Lantibiotic Analogs

The fully cloned and characterized cin biosynthetic gene cluster, which has been functionally transferred to *S. lividans* for heterologous production, provides a genetic platform for creating cinnamycin-derived variants [4]. Researchers aiming to engineer new antimicrobials or peptide-based probes can leverage this system to introduce targeted modifications (e.g., at residues 3 or 17) with a predictable impact on activity, a capability not yet demonstrated for all related lantibiotics [4].

As a Tool for Indirect Phospholipase A2 Inhibition Studies in Cell-Free Systems

Cinnamycin inhibits PLA2 with an IC₅₀ of ~1 µM by sequestering its PE substrate, a mechanism that avoids direct enzyme interaction [5]. This makes it a valuable control compound for distinguishing between direct enzyme inhibition and substrate depletion effects in PLA2 activity assays, particularly when comparing results against other lantibiotics like duramycin B or C, which exhibit the same indirect mode of action and potency [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cinnamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.